molecular formula C12H11NO3 B1361800 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid CAS No. 53164-36-6

4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid

Cat. No.: B1361800
CAS No.: 53164-36-6
M. Wt: 217.22 g/mol
InChI Key: NDYCTYRHTJYACP-UHFFFAOYSA-N
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Description

4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid is a heterocyclic compound with a quinoline core structure. This compound is known for its diverse biological activities and is used as a building block in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid typically involves the condensation of aniline derivatives with β-ketoesters followed by cyclization and oxidation steps. One common method is the Pfitzinger reaction, which involves the condensation of isatin with a ketone under alkaline conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinolines and quinolone derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex heterocyclic compounds.

    Biology: Studied for its antimicrobial and anticancer properties.

    Medicine: Investigated for potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid involves its interaction with various molecular targets, including enzymes and receptors. It can inhibit specific enzymes involved in microbial growth, making it effective as an antimicrobial agent. Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-5,8-dimethylquinoline-3-carboxylic acid
  • 5,8-Dimethylquinoline-3-carboxylic acid
  • 6,7-Dimethylquinoline-3-carboxylic acid

Uniqueness

4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct biological activities and chemical reactivity compared to its analogs .

Properties

IUPAC Name

7,8-dimethyl-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-6-3-4-8-10(7(6)2)13-5-9(11(8)14)12(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYCTYRHTJYACP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C(=CN2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352759
Record name 7,8-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53164-36-6
Record name 7,8-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53164-36-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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